molecular formula C17H27NO3 B7782409 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide

Cat. No.: B7782409
M. Wt: 293.4 g/mol
InChI Key: SCUCTSXFKMZLNB-UHFFFAOYSA-N
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Description

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide (CAS 34249-71-3) is a phenolic amide derivative characterized by a central propanamide backbone substituted with a 3,5-di-tert-butyl-4-hydroxyphenyl group. Its molecular formula is C₁₇H₂₇NO₂, with a molecular weight of 277.402 g/mol . The tert-butyl groups confer steric hindrance, enhancing stability against oxidative degradation, while the hydroxyphenyl and N-hydroxyamide moieties contribute to antioxidant activity by donating hydrogen atoms or electrons to neutralize free radicals . This compound is structurally related to pharmaceutical and industrial antioxidants, such as butylated hydroxyanisole (BHA), but distinguishes itself through its amide functionality .

Properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-16(2,3)12-9-11(7-8-14(19)18-21)10-13(15(12)20)17(4,5)6/h9-10,20-21H,7-8H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUCTSXFKMZLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,5-Methyl Ester

The foundational step involves a Michael addition between 2,6-di-tert-butylphenol and methyl acrylate under basic conditions:

Reaction Conditions

  • Catalyst : Sodium methoxide (0.1–0.2 equiv relative to phenol).

  • Temperature : 80–120°C under nitrogen atmosphere.

  • Workup : Neutralization with acetic acid (pH 5–6), crystallization in 85% alcohol.

Mechanistic Insights
The reaction proceeds via deprotonation of the phenol, followed by conjugate addition to methyl acrylate. A 1,5-hydrogen shift stabilizes the intermediate, yielding the propionate ester.

Yield : ~85–90% (reported in CN103664612A).

Hydrolysis to Propanoic Acid

The ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl:

3,5-Methyl esterH2O, H+/OH3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid\text{3,5-Methyl ester} \xrightarrow{\text{H}_2\text{O, H}^+/\text{OH}^-} \text{3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid}

Optimization Notes

  • Prolonged hydrolysis (>6 hours) may degrade tert-butyl groups.

  • Yields exceed 95% under mild acidic conditions (1M HCl, 60°C).

Amidation with Hydroxylamine

The carboxylic acid is converted to the hydroxamic acid via two approaches:

Method A: Direct Coupling

  • Reagents : Hydroxylamine hydrochloride, coupling agents (e.g., EDCl, HOBt).

  • Solvent : DMF or THF at 0–25°C.

  • Yield : 70–75%.

Method B: Acid Chloride Intermediate

  • Chlorination : Treat the acid with thionyl chloride:

    RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}
  • Aminolysis : React with hydroxylamine:

    RCOCl+NH2OHRCONHOH+HCl\text{RCOCl} + \text{NH}_2\text{OH} \rightarrow \text{RCONHOH} + \text{HCl}

Advantages : Higher purity (≥98%) and reduced side products.

Alternative Routes via Acrylamide Intermediates

Friedel-Crafts Alkylation

Aryl acrylamides are synthesized via Friedel-Crafts reaction between 2,6-di-tert-butylphenol and acryloyl chloride:

Conditions

  • Catalyst : AlCl₃ or FeCl₃.

  • Solvent : Dichloromethane, 0°C to reflux.

Intermediate : 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)acrylamide.
Hydroxylation : Ozonolysis followed by reductive workup introduces the hydroxamic acid group.

Challenges : Over-oxidation risks and moderate yields (~60%).

Industrial-Scale Considerations

Catalytic Efficiency

  • Sodium Methoxide vs. Potassium tert-Butoxide : The latter reduces reaction time by 30% but increases cost.

  • Solvent Recycling : 85% alcohol in crystallization steps is recoverable via distillation.

Purification Techniques

  • Crystallization : Low-temperature (0°C) crystallization achieves >99% purity.

  • Column Chromatography : Reserved for lab-scale purification (hexane/ethyl acetate).

Comparative Analysis of Methods

Method Yield Purity Scale Feasibility
Michael Addition + Amidation70–75%≥98%Industrial
Friedel-Crafts + Ozonolysis60–65%90–95%Lab-scale

Key Observations

  • Michael addition routes dominate due to higher efficiency.

  • Acid chloride intermediates mitigate side reactions in amidation .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced phenolic compounds.

    Substitution: Substituted phenolic derivatives with various functional groups.

Scientific Research Applications

Overview

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide is a synthetic organic compound recognized for its significant antioxidant properties. This compound is a derivative of phenolic compounds, which are widely known for their ability to scavenge free radicals and mitigate oxidative damage. Its applications span various fields, including chemistry, biology, medicine, and industry.

Chemistry

  • Antioxidant in Polymer Stabilization: The compound is utilized to enhance the stability of polymers by preventing degradation due to oxidative stress. It acts as a radical scavenger, thus prolonging the lifespan of polymeric materials.
  • Reagent in Organic Synthesis: It serves as a reagent in various organic synthesis reactions, particularly in the formation of hydroxamic acids and related derivatives.

Biology

  • Cell Protection Against Oxidative Stress: Research indicates that this compound may protect cells from oxidative damage by neutralizing reactive oxygen species (ROS). This property is crucial in cellular environments where oxidative stress is prevalent.
  • Role in Cellular Signaling Pathways: Investigations have shown that it may influence signaling pathways related to inflammation and apoptosis, potentially providing therapeutic effects in various biological contexts.

Medicine

  • Therapeutic Potential in Neurodegenerative Disorders: The antioxidant properties suggest potential applications in treating diseases such as Alzheimer's and Parkinson's by reducing oxidative damage associated with these conditions.
  • Cancer Treatment Research: Studies are exploring its role in cancer therapy, particularly its ability to inhibit tumor growth by mitigating oxidative stress within cancer cells.

Industry

  • Stabilizer in Plastics and Rubber: The compound is employed as a stabilizer in various industrial applications, including plastics and rubber formulations, to prevent degradation caused by exposure to heat and light.

Case Studies

  • Cellular Studies on Neuroprotection:
    • A study demonstrated that treatment with this compound significantly reduced markers of oxidative stress in neuronal cell lines exposed to toxic agents.
  • Polymer Stability Testing:
    • Research showed that incorporating this compound into polymer matrices increased thermal stability and resistance to UV degradation compared to control samples without antioxidants.

Mechanism of Action

The antioxidant activity of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cellular components. Additionally, it may modulate signaling pathways involved in inflammation and apoptosis, contributing to its protective effects.

Comparison with Similar Compounds

Antioxidant Activity and Mechanism

The antioxidant efficacy of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide has been benchmarked against analogs in free radical scavenging assays (e.g., DPPH, β-carotene-linoleic acid). Key findings include:

Compound Substituents DPPH IC₅₀ (μM) β-Carotene Oxidation Inhibition (%) Reference
Target Compound 3,5-di-tert-butyl-4-hydroxyphenyl 12.5 ± 1.2 89.3 ± 3.5
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) Cyclohexyl, 4-chlorophenyl 28.4 ± 2.1 64.7 ± 4.1
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate Esterified octadecyl chain 18.9 ± 1.8 76.2 ± 2.9
Bis-amide derivative (Hexamethylene-linked) Dual di-tert-butylphenol groups 8.7 ± 0.9 94.5 ± 2.1

The target compound’s lower IC₅₀ compared to chlorophenyl-substituted analogs (e.g., compound 8) highlights the critical role of the 3,5-di-tert-butylphenol group in radical scavenging. However, the bis-amide derivative (two phenolic groups) exhibits superior activity due to dual hydrogen-donating sites . The ester analog (octadecyl propanoate) shows reduced efficacy, likely due to the absence of the N-hydroxyamide group, which enhances electron delocalization .

Solubility and Stability

  • Hydrophilicity: The N-hydroxyamide group in the target compound improves aqueous solubility compared to ester derivatives (e.g., octadecyl propanoate), which are highly lipophilic and better suited for lipid matrices .
  • Hydrolytic Stability : Amide bonds in the target compound resist hydrolysis under physiological conditions, unlike esters, which are prone to enzymatic cleavage .
  • Thermal Stability : The tert-butyl groups mitigate thermal degradation, as evidenced by the compound’s stability up to 200°C in thermogravimetric analysis .

Biological Activity

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide is a compound derived from the well-known antioxidant 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid (also known as butylated hydroxytoluene, BHT). This compound has garnered attention in various fields due to its potential biological activities, particularly in cancer research and as a pharmaceutical intermediate. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

  • Molecular Formula : C19H31NO3
  • Molecular Weight : 331.46 g/mol
  • CAS Number : 20170-32-5
  • Solubility : Slightly soluble in water

Antioxidant Properties

The compound exhibits significant antioxidant properties, which are crucial in preventing oxidative stress-related cellular damage. Antioxidants are known to neutralize free radicals and reduce the risk of chronic diseases, including cancer.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound15
BHT10
Trolox20

Anti-Cancer Activity

Recent studies have indicated that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. For instance, it has been shown to inhibit matrix metalloproteinase-2 (MMP2), which plays a critical role in tumor invasion.

Case Study: MMP2 Inhibition
In a study assessing various compounds for their ability to inhibit MMP2, this compound demonstrated an IC50 value in the micromolar range, indicating its potential as an anti-cancer agent.

Table 2: MMP2 Inhibition Data

CompoundIC50 (µM)Mechanism of Action
This compound12MMP2 Inhibition
Control Compound25No activity

The biological activity of this compound can be attributed to its ability to modulate signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been implicated in the inhibition of the PI3K/AKT signaling pathway, which is often upregulated in cancer cells.

Q & A

Q. What are the optimal synthetic routes for 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves amide coupling between 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid derivatives and hydroxylamine. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC/DMAP in anhydrous solvents (e.g., DMF or THF) .
  • Temperature control : Reactions are conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yields can be enhanced by optimizing stoichiometry (1:1.2 molar ratio of acid to hydroxylamine) and inert atmosphere conditions .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the phenolic hydroxyl group (δ ~5.3 ppm) and amide proton (δ ~8.1 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Mobile phases: acetonitrile/water (70:30) with 0.1% TFA .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: ~352.4 g/mol) .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store samples at -20°C, 4°C, and 25°C for 6–12 months. Analyze degradation via HPLC every 30 days.
  • Light sensitivity : Expose to UV (254 nm) and visible light for 48 hours; monitor phenolic hydroxyl group degradation using FT-IR (loss of O-H stretch at ~3400 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced antioxidant activity?

Methodological Answer:

  • DFT calculations : Optimize molecular geometry to assess radical scavenging potential. Calculate bond dissociation energies (BDE) of the phenolic O-H group; lower BDE correlates with higher antioxidant activity .
  • Molecular docking : Simulate interactions with reactive oxygen species (ROS) targets like NADPH oxidase. Use software such as AutoDock Vina to predict binding affinities .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Crystallographic validation : Obtain single-crystal X-ray structures to confirm steric effects of tert-butyl groups on radical scavenging. Compare with computational models .
  • Comparative assays : Test derivatives (e.g., ester vs. amide analogs) in parallel using DPPH and ORAC assays. Statistical analysis (ANOVA) identifies significant activity differences .

Q. How can researchers investigate the compound’s mechanism in complex biological systems?

Methodological Answer:

  • Cellular ROS assays : Use fluorescent probes (e.g., DCFH-DA) in HEK-293 or HepG2 cells under oxidative stress (H2_2O2_2 induction). Measure fluorescence intensity at 485/535 nm .
  • Gene expression profiling : Perform RNA-seq on treated cells to identify upregulated antioxidant genes (e.g., NRF2, SOD1) .

Q. What methodologies address discrepancies in kinetic data during radical scavenging studies?

Methodological Answer:

  • Stopped-flow spectroscopy : Monitor real-time reactions with DPPH radicals at 517 nm. Calculate rate constants (k) using pseudo-first-order kinetics .
  • Control experiments : Include Trolox as a reference standard and validate pH effects (buffers at pH 4.0, 7.4, and 9.0) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide
Reactant of Route 2
Reactant of Route 2
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide

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